JNJ-28312141: A Technical Deep Dive into its Mechanism of Action
JNJ-28312141: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-28312141 is a potent and orally active small molecule inhibitor primarily targeting the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS.[1][2][3][4] Additionally, it exhibits significant inhibitory activity against the FMS-like Tyrosine Kinase-3 (FLT3) receptor.[2][5][6] This dual inhibitory action positions JNJ-28312141 as a promising therapeutic agent in oncology, particularly in contexts where CSF-1-dependent macrophages and osteoclasts, or FLT3 mutations, play a crucial role in disease progression.[5][6] This document provides a comprehensive overview of the mechanism of action of JNJ-28312141, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and effects.
Core Mechanism of Action: CSF-1R and FLT3 Inhibition
JNJ-28312141 exerts its primary therapeutic effects through the competitive inhibition of the ATP-binding site of the CSF-1R tyrosine kinase. This action blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. The binding of CSF-1 to its receptor is a critical step for the survival, proliferation, and differentiation of macrophages and their precursors, as well as for osteoclastogenesis.[5] By inhibiting CSF-1R, JNJ-28312141 effectively depletes tumor-associated macrophages (TAMs) and reduces osteoclast activity.[2][5]
Furthermore, JNJ-28312141 demonstrates potent inhibition of FLT3, a receptor tyrosine kinase often mutated and constitutively activated in acute myeloid leukemia (AML).[2][5] This dual activity suggests its potential utility in both solid tumors, where TAMs are implicated in tumor growth and angiogenesis, and in hematological malignancies like AML.[5]
Quantitative Analysis of Inhibitory Activity
The potency of JNJ-28312141 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target/Cell Line | Assay Type | IC50 (nM) |
| CSF-1R (FMS) | Kinase Assay | 0.69[1][2][3] |
| KIT | Kinase Assay | 5[2] |
| AXL | Kinase Assay | 12[2] |
| TRKA | Kinase Assay | 15[2] |
| FLT3 | Kinase Assay | 30[2] |
| LCK | Kinase Assay | 88[2] |
| BDBM (Bone marrow-derived macrophages) | Proliferation Assay | 2.6[1][3] |
| MV-4-11 (AML cell line, FLT3-ITD) | Proliferation Assay | 21[1][2][3] |
| M-07e (Megakaryoblastic leukemia cell line) | Proliferation Assay | 41[1][3] |
| TF-1 (Erythroleukemia cell line) | Proliferation Assay | 150[1][3] |
Experimental Protocols
CSF-1R Kinase Assay
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Objective: To determine the direct inhibitory effect of JNJ-28312141 on CSF-1R kinase activity.
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Methodology: A biochemical assay was utilized to measure the phosphorylation of a synthetic substrate by purified recombinant human CSF-1R enzyme. The assay was performed in the presence of varying concentrations of JNJ-28312141. The amount of phosphorylated substrate was quantified, typically using a fluorescence-based detection method, to calculate the IC50 value.
Cell Proliferation Assays
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Objective: To assess the cytostatic or cytotoxic effects of JNJ-28312141 on various cell lines.
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Methodology: Cells (e.g., BDBM, MV-4-11, M-07e, TF-1) were seeded in multi-well plates and incubated with a range of JNJ-28312141 concentrations for a specified period (e.g., 72 hours). Cell viability was then determined using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®). The IC50 values were calculated from the dose-response curves.
In Vivo Tumor Xenograft Studies
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Objective: To evaluate the anti-tumor efficacy of JNJ-28312141 in a living organism.
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Methodology: Human tumor cells (e.g., H460 non-small cell lung carcinoma) were implanted subcutaneously into immunocompromised mice.[2][5] Once tumors reached a palpable size, mice were treated with JNJ-28312141 or a vehicle control, typically via oral gavage.[5] Tumor volume was measured regularly throughout the study. At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of macrophages (e.g., F4/80) and microvessel density (e.g., CD31).[2][7]
Visualizing the Mechanism of Action
Signaling Pathway of JNJ-28312141 Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNJ-28312141 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
